N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide -

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

Catalog Number: EVT-4856453
CAS Number:
Molecular Formula: C24H22N4O6S
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Compound Description: This compound serves as a fundamental starting material for synthesizing a series of novel antimicrobial agents. [] The study investigates modifications at the 3-position of the thieno[2,3-d]pyrimidin-4(3H)-one core, with various acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. []

Relevance: This compound shares the central thieno[2,3-d]pyrimidin-4(3H)-one scaffold with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide. The research highlights the potential of modifying this scaffold to generate compounds with enhanced antimicrobial activity. []

2-[6-(1H-Benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: This compound is a derivative of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, modified at the 3-position with an N-[4-(ethoxy)phenyl]acetamide substituent. [] It demonstrated significant antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays. [] Docking studies suggest that this compound targets tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential target for new antibiotics. []

Relevance: This compound highlights the impact of specific substituents on the thieno[2,3-d]pyrimidin-4(3H)-one core, influencing both activity and potential target. Compared to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide, it showcases the diversity achievable through modifications at the 3-position and the potential for developing targeted antimicrobial agents. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

Compound Description: This compound and its 3-p-methylbenzyl derivative exhibit antifungal activity against Candida albicans. []

Relevance: This compound emphasizes the significance of the thieno[2,3-d]pyrimidin-4(3H)-one core in designing antifungal agents. While N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide features a phenyl group at the 5-position, this compound incorporates a 1,2,4-oxadiazole-3-carboxylate moiety. This difference highlights the versatility of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold and its potential for diverse biological activities. []

2-[5-Methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide

Compound Description: This compound displays significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []

Relevance: This compound further emphasizes the broad spectrum activity attainable through modifications of the thieno[2,3-d]pyrimidin-4(3H)-one core. While N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide possesses a 3-nitrophenyl substituent at the 5-position, this compound features a 3-phenyl-1,2,4-oxadiazol-5-yl group at the same position. This comparison underscores the impact of substituent modifications on biological activity within this class of compounds. []

4-Substituted Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives

Compound Description: A series of these derivatives, synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (2), exhibited potent antitumor activity against various human cancer cell lines, including MCF-7, HeLa, and HCT-116. []

Relevance: Although featuring a thieno[3,2-d]pyrimidine core instead of the thieno[2,3-d]pyrimidine found in N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide, the structural similarities and demonstrated antitumor activity of these derivatives emphasize the broader therapeutic potential of modified thienopyrimidine scaffolds. []

(S)-5-Chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 acts as a high-affinity antagonist for the CXC chemokine receptor 3 (CXCR3). [] This antagonist shows selectivity for CXCR3 and demonstrates potent inhibition of ligand binding and functional responses. []

Relevance: While structurally distinct from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide, VUF11211 belongs to a distinct chemical class (piperazinyl-piperidine) known to target chemokine receptors. This inclusion highlights the broader context of targeting chemokine receptors for therapeutic intervention in inflammatory diseases where CXCR3 plays a significant role. [][5]

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330 is a potent and selective antagonist for CXCR3, exhibiting a different chemotype (8-azaquinazolinone) compared to VUF11211. [][5] This antagonist demonstrates significant inhibition of CXCR3 ligand binding and various functional responses, including chemotaxis. []

Relevance: Similar to VUF11211, NBI-74330 serves as a valuable tool for studying CXCR3 and its role in inflammatory diseases. Although structurally dissimilar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide, its inclusion underscores the importance of exploring diverse chemical classes for developing effective antagonists targeting specific chemokine receptors. [][5]

BD103 (N-1-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide)

Compound Description: BD103 is a biased negative allosteric modulator of CXCR3. It exhibits probe-dependent inhibition of CXCR3 signaling, meaning its effects vary depending on the method used to measure receptor activation. []

Relevance: Though structurally different from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide, BD103 highlights the complexity of chemokine receptor pharmacology and the potential for developing allosteric modulators with tailored signaling profiles. []

BD064 (5-[(N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid)

Compound Description: BD064, like BD103, acts as a biased negative allosteric modulator of CXCR3 with probe-dependent inhibitory effects. []

Relevance: BD064 further emphasizes the potential for developing allosteric modulators with specific pharmacological profiles, targeting distinct signaling pathways downstream of CXCR3. This aspect holds promise for creating more selective and potentially safer therapies for inflammatory diseases. []

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

Molecular Formula

C24H22N4O6S

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C24H22N4O6S/c1-33-19-7-6-15(10-20(19)34-2)8-9-25-21(29)12-27-14-26-23-22(24(27)30)18(13-35-23)16-4-3-5-17(11-16)28(31)32/h3-7,10-11,13-14H,8-9,12H2,1-2H3,(H,25,29)

InChI Key

VDQRDWZGXUSXBD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.